5-Methyl-1-phenyl-3-hexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

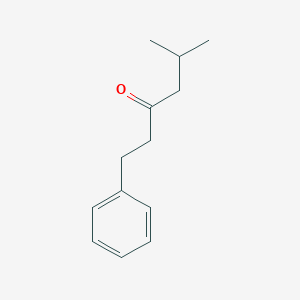

5-Methyl-1-phenyl-3-hexanone: is an organic compound with the molecular formula C13H18O . It is a ketone characterized by a phenyl group attached to the first carbon and a methyl group attached to the fifth carbon of a hexanone chain. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-phenyl-3-hexanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 5-methylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methyl-1-phenyl-3-hexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methyl-1-phenyl-3-hexanone is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of ketones on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. It is also used as a solvent and in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-3-hexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, leading to changes in the activity of the target molecule. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

- 3-Phenyl-2-hexanone

- 3-Phenyl-4-hexanone

- 5-Methyl-1-phenyl-3-pyrazolidinone

Comparison: 5-Methyl-1-phenyl-3-hexanone is unique due to the presence of both a phenyl group and a methyl group on the hexanone chain. This structural feature imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the methyl group can influence the compound’s reactivity and interaction with other molecules, making it suitable for specific applications in research and industry.

Biological Activity

5-Methyl-1-phenyl-3-hexanone, a ketone compound with the molecular formula C13H18O, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can participate in hydrogen bonding and other interactions with active sites, leading to alterations in the activity of target molecules. This interaction can induce various biological effects depending on the specific target and pathway involved.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Anti-inflammatory Properties : The compound has been identified as a potential anti-inflammatory agent, selectively inhibiting cyclooxygenase II (COX-II) over cyclooxygenase I (COX-I), which is significant for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxicity and Genotoxicity : In studies evaluating its cytotoxicity, this compound was found to be non-cytotoxic at concentrations below 80% relative cell density in human cell-based assays. Furthermore, it did not exhibit mutagenic properties in the Ames test, indicating a low risk for genotoxic effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl group on hexanone chain | Anti-inflammatory, non-genotoxic |

| 3-Phenyl-2-hexanone | Lacks methyl group | Limited biological studies available |

| Benzyl Acetone | Similar ketone structure | Some cytotoxic properties noted |

This table highlights how the presence of the methyl group in this compound contributes to its distinct reactivity and biological profile compared to other ketones.

Case Studies

Several case studies have explored the biological implications of this compound:

- Anti-inflammatory Efficacy : A study demonstrated that compounds derived from this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

- Cytotoxicity Assessments : In vitro assessments using various human cell lines indicated that this compound does not induce significant cytotoxic effects at therapeutic concentrations, making it a candidate for further drug development .

- Sensitization Studies : Research involving human volunteers assessed the sensitization potential of this compound. While some reactions were noted at higher concentrations, overall findings suggested low sensitization risk .

Industrial Applications

In addition to its biological activities, this compound plays a significant role in industrial applications:

- Fragrance and Flavor Industry : It is utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma profile.

- Synthesis of Pharmaceuticals : The compound serves as an intermediate in synthesizing various biologically active molecules, particularly those targeting specific enzymes or receptors .

Properties

CAS No. |

78987-82-3 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

5-methyl-1-phenylhexan-3-one |

InChI |

InChI=1S/C13H18O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

InChI Key |

SHOGWIDFQWGDID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.